molecular formula C12HBr9 B129648 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl CAS No. 69278-62-2

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

Cat. No. B129648
CAS RN: 69278-62-2
M. Wt: 864.3 g/mol
InChI Key: QLERKXRXNDBTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is a polybrominated biphenyl . Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is C12HBr9 . It’s a part of the group of polybrominated biphenyls (PBBs), which are compounds with 1-10 bromine atoms attached to biphenyl .

Scientific Research Applications

Environmental Fate Studies

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl: is a polybrominated biphenyl (PBB) that has been studied for its environmental persistence. Research in this field focuses on understanding how this compound behaves in the environment, including its long-term stability, potential for bioaccumulation, and the conditions under which it may degrade. These studies are crucial for assessing the environmental impact of PBBs and developing strategies for pollution control and remediation .

Bioaccumulation Research

This compound is also used in studies investigating bioaccumulation in wildlife and humans. Due to its high bromine content, it has a propensity to accumulate in fatty tissues, leading to concerns about its presence in the food chain and potential health risks. Research aims to quantify its accumulation in various organisms and understand the mechanisms behind its distribution in ecosystems .

Biodegradation Pathways

Scientists are interested in the potential biodegradation pathways of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl . Identifying microorganisms that can metabolize this compound and elucidating the enzymatic processes involved can help in developing bioremediation techniques to remove PBBs from contaminated sites .

Toxicological Studies

Toxicological research on this compound involves exploring its effects on living organisms at the cellular and molecular levels. This includes studying its potential as an endocrine disruptor, its toxicity to aquatic life, and its carcinogenicity. Understanding the toxicological profile of PBBs is essential for risk assessment and establishing safety guidelines .

Analytical Chemistry

In analytical chemistry, 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl serves as a reference material for developing and validating analytical methods. Its quantification in environmental samples, such as soil, water, and air, is important for monitoring pollution levels and ensuring compliance with environmental regulations .

Flame Retardant Research

Although the use of PBBs as flame retardants is restricted due to their toxicity, research into their effectiveness and mechanisms of action continues. This helps in understanding the properties that made PBBs effective flame retardants and guides the development of safer alternatives .

Safety and Hazards

The use of polybrominated biphenyls (PBBs), including 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl, is banned or restricted in most areas due to their toxicity and persistence in the environment .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl. As a polybrominated biphenyl, this compound is resistant to degradation in the environment . It can persist in the environment for extended periods, leading to potential bioaccumulation in organisms. The use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLERKXRXNDBTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219340
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

CAS RN

69278-62-2
Record name 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.